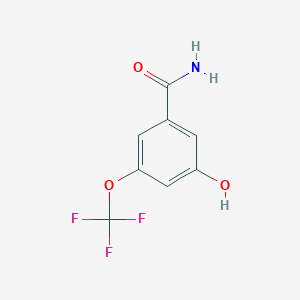
4-(4-Bromo-phenoxy)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-phenoxy)-pyrimidine is an organic compound that features a pyrimidine ring substituted with a 4-bromo-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenoxy)-pyrimidine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromo-phenol with 4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-phenoxy)-pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromo-phenoxy)-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-phenoxy)-pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzyme activity through binding to the active site or allosteric sites of the target enzyme. The molecular targets and pathways involved vary based on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: An organic compound with a bromine atom in the para position of phenylacetic acid.
4-Bromophenol: A phenol derivative with a bromine atom in the para position.
4-Bromobenzoic Acid: A benzoic acid derivative with a bromine atom in the para position.
Uniqueness
4-(4-Bromo-phenoxy)-pyrimidine is unique due to its combination of a pyrimidine ring and a 4-bromo-phenoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-(4-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H |
InChI Key |
FAZPOISMKUAAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)




![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)



![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)




